Methyl 3-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of approximately 307.08 g/mol. It is classified as an aromatic compound due to the presence of a benzene ring, which is substituted with various functional groups, including an amino group, an iodine atom, and a methoxy group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
Methyl 3-amino-5-iodo-4-methoxybenzoate can be sourced from chemical suppliers or synthesized in laboratory settings. It is classified under several categories, including:
The synthesis of methyl 3-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, such as methyl 3-amino-4-methoxybenzoate. The iodination reaction can be carried out using iodine and an oxidizing agent like sodium iodate in an acidic medium.
The molecular structure of methyl 3-amino-5-iodo-4-methoxybenzoate features:
COC1=C(C=C(C=C1I)C(=O)OC)N
Methyl 3-amino-5-iodo-4-methoxybenzoate can participate in various chemical reactions:
The mechanism of action for methyl 3-amino-5-iodo-4-methoxybenzoate involves its interaction with biological targets:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Relevant analyses indicate that the compound's stability and reactivity are influenced by the positioning of substituents on the benzene ring, which affect its electronic properties.
Methyl 3-amino-5-iodo-4-methoxybenzoate has various scientific applications:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7